molecular formula C13H10BrClMgO B12646653 magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide

magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide

Cat. No.: B12646653
M. Wt: 321.88 g/mol
InChI Key: ZPVZZBWHFUQJKG-UHFFFAOYSA-M
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Description

Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring This compound is notable for its unique structure, which includes a magnesium atom bonded to a benzene ring substituted with a chlorine atom and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide typically involves the reaction of 1-chloro-4-phenylmethoxybenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions usually include:

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to ensure complete reaction.

    Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to study the effects of organometallic compounds on biological systems.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form complex molecules.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
  • Magnesium;1-chloro-4-phenylbenzene-5-ide;bromide
  • Magnesium;1-chloro-4-ethoxybenzene-5-ide;bromide

Uniqueness

Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and potential applications. This group can provide additional sites for chemical reactions, making the compound more versatile in synthetic applications.

Properties

Molecular Formula

C13H10BrClMgO

Molecular Weight

321.88 g/mol

IUPAC Name

magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide

InChI

InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1

InChI Key

ZPVZZBWHFUQJKG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-]

Origin of Product

United States

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